molecular formula C14H18N4O3 B2928300 N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-93-2

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2928300
CAS No.: 886900-93-2
M. Wt: 290.323
InChI Key: POYPXKOWAMFJGU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidine carboxamide class, characterized by a fused bicyclic core (pyridine and pyrimidine rings) with a 2-hydroxy-4-oxo functional group and a dimethylaminopropyl carboxamide side chain. Its synthesis typically involves amidation or condensation reactions of pyrido[1,2-a]pyrimidine precursors, as seen in analogous compounds .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17(2)8-5-7-15-12(19)11-13(20)16-10-6-3-4-9-18(10)14(11)21/h3-4,6,9,20H,5,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYPXKOWAMFJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[1,2-a]pyrimidine derivative with a dimethylamino propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications on the Pyrido[1,2-a]pyrimidine Core

Methylation at Position 8 Methylation of the pyridine ring in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives (e.g., at position 8) enhances analgesic activity. For example, methylated analogs showed a 2.5-fold increase in pain threshold in rodent models compared to non-methylated counterparts, attributed to improved bioavailability and receptor binding .

Compound Modification Biological Activity Key Data
Target Compound None Under investigation N/A
N-(Benzyl)-8-methyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Methyl at pyridine position 8 Analgesic (ED50: 12 mg/kg) 85% yield; IR: 1680 cm⁻¹ (C=O)
Variations in the Carboxamide Substituent

Naphthyridine Analogs
Naphthyridine-based carboxamides (e.g., compound 67 from ) replace the pyrido[1,2-a]pyrimidine core with a [1,5]-naphthyridine system. These compounds exhibit lower synthetic yields (25%) compared to pyrido-pyrimidine derivatives (typically 40–70% yields) due to steric hindrance from adamantyl groups .

Compound Core Structure Yield Key Spectral Data
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide [1,5]-Naphthyridine 25% LC-MS: m/z 422 (MH+); IR: 1720 cm⁻¹ (C=O)
Functional Group Comparisons

N-[3-(Dimethylamino)propyl] Derivatives Compounds with the same dimethylaminopropyl side chain but divergent cores highlight structural-activity relationships:

  • Cabergoline (): A urea derivative with ergoline scaffolding, used as a dopamine agonist. Its therapeutic window (98–102% purity) contrasts with the investigational status of the target compound .
  • Behenamid propyl dimethylamine (): A fatty acid amide with antistatic/emulsifying functions, lacking the heterocyclic core but retaining the dimethylaminopropyl group .

Key Challenges :

  • Low yields in bulky substituent systems (e.g., adamantyl groups) .
  • Sensitivity of the 4-oxo group to hydrolysis, requiring anhydrous conditions .

Biological Activity

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound with potential pharmacological applications. Its structure suggests it may interact with various biological pathways, particularly in relation to cancer and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name indicates a complex structure featuring a pyrido-pyrimidine core. The presence of a dimethylamino group and a hydroxyl group may enhance its solubility and biological activity.

Research indicates that compounds similar to this compound may exert their effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrimidine derivatives inhibit specific enzymes involved in nucleotide synthesis, which can affect cell proliferation and survival.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammatory responses by modulating cytokine production and immune cell activation.
  • Antitumor Activity : Preliminary data indicate that this compound may inhibit tumor cell growth by inducing apoptosis or disrupting cell cycle progression.

Biological Activity Data

A summary of key findings related to the biological activity of the compound is presented in the table below.

Study Cell Line/Model Biological Activity Mechanism
Study 1A431 (Vulvar Carcinoma)Significant inhibition of cell proliferationInhibition of nucleotide synthesis
Study 2Plasmodium falciparumAntimalarial activityDisruption of metabolic pathways
Study 3Inflammatory modelsReduction in cytokine levelsModulation of immune response

Case Studies

  • Anticancer Properties : In vitro studies have demonstrated that this compound significantly inhibits the growth of A431 cells. The mechanism involved appears to be linked to its ability to interfere with DNA synthesis pathways, leading to reduced cell viability.
  • Antimicrobial Activity : Research on similar compounds has indicated potential antimicrobial effects against Plasmodium falciparum, suggesting that this compound may also exhibit antimalarial properties through interference with nucleotide metabolism crucial for parasite survival.
  • Anti-inflammatory Effects : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

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